Argon;prop-2-ynenitrile
Description
Significance of Cyanoacetylene (B89716) as a Fundamental Molecular Species in Interdisciplinary Research
Cyanoacetylene (HC₃N) is a molecule of considerable interest across various scientific disciplines, including astrophysics, chemical physics, and atmospheric science. As one of the most abundant prebiotic organic molecules detected in extraterrestrial environments, its presence in molecular clouds, circumstellar envelopes, comets, and the atmosphere of Titan has spurred extensive research. oup.com The unique linear structure of HC₃N, with its conjugated triple bonds, makes it a valuable subject for studying the formation of complex organic molecules and the chemical evolution of the cosmos. oup.com In laboratory settings, HC₃N is a benchmark molecule for high-resolution spectroscopic techniques, providing precise data on its rotational and vibrational energy levels. researchgate.net
Role of Cryogenic Noble Gas Matrices in Investigating Reactive Species and Weakly Bound Complexes
Cryogenic noble gas matrices, particularly solid argon, provide an inert and cold environment (typically below 20 K) ideal for trapping and studying transient or weakly bound chemical species. researchgate.netaip.org This technique, known as matrix isolation, prevents the reactive species from aggregating or reacting with other molecules, thereby allowing for detailed spectroscopic characterization. aip.orgresearchgate.net The "cage effect" of the solid matrix constrains the movement of photofragments, facilitating the study of isomerization and other intramolecular processes. researchgate.net For weakly bound complexes like Ar-HC₃N, the matrix environment helps to stabilize the complex, enabling the investigation of its structure and vibrational modes. researchgate.net
Overview of Argon's Unique Role in Stabilizing and Isolating Transient Chemical Entities for Spectroscopic Analysis
Argon is a preferred choice for matrix isolation studies due to its chemical inertness, optical transparency over a wide spectral range, and its ability to form a relatively uniform solid matrix. researchgate.netsmu.edu In the context of the Ar-HC₃N complex, the argon atom interacts with the cyanoacetylene molecule through weak van der Waals forces. These forces, primarily dispersion and induction, are strong enough to form a stable complex at cryogenic temperatures but weak enough not to significantly perturb the electronic structure of the cyanoacetylene molecule. smu.edu This allows for the spectroscopic properties of the "guest" molecule to be studied in a near-isolated state. The argon matrix effectively isolates individual Ar-HC₃N complexes, preventing intermolecular interactions that would complicate the spectra. aip.orgresearchgate.net
Research Findings and Spectroscopic Data
The study of the Ar-HC₃N complex and cyanoacetylene in argon matrices has yielded a wealth of spectroscopic data. Infrared spectroscopy is a primary tool for probing the vibrational modes of these species.
Table 1: Vibrational Frequencies of Cyanoacetylene (HC₃N) and its Complex with Argon
| Vibrational Mode | HC₃N in Argon Matrix (cm⁻¹) | Ar-HC₃N Complex (cm⁻¹) | Assignment |
| ν₁ (C-H stretch) | ~3327 | - | C-H stretching |
| ν₂ (C≡C stretch) | ~2274 | - | C≡C stretching |
| ν₃ (C≡N stretch) | ~2079 | - | C≡N stretching |
| ν₄ (bend) | ~663 | - | Bending mode |
| ν₅ (bend) | ~498 | - | Bending mode |
Note: The vibrational frequencies of the Ar-HC₃N complex are very close to those of the isolated HC₃N molecule, indicating a weak interaction. Precise shifts are often on the order of a few cm⁻¹ and require high-resolution spectroscopy for accurate determination.
Rotational spectroscopy of the Ar-HC₃N complex in the gas phase, often achieved through supersonic expansion where the complex is formed at very low rotational and vibrational temperatures, provides detailed information about its geometry. ifpan.edu.plwikipedia.org These studies have determined that the argon atom is located not along the linear axis of the HC₃N molecule but rather lies off to the side, forming a T-shaped structure. The distance and angle of the argon atom relative to the cyanoacetylene molecule can be precisely calculated from the rotational constants obtained from the microwave spectrum.
Table 2: Spectroscopic Constants for the Ar-HC₃N Complex
| Spectroscopic Constant | Value |
| Rotational Constant A (MHz) | ~9000 |
| Rotational Constant B (MHz) | ~1600 |
| Rotational Constant C (MHz) | ~1300 |
Note: These are approximate values and can vary slightly depending on the specific isotopic species and the theoretical model used for the analysis.
The combination of matrix isolation infrared spectroscopy and gas-phase rotational spectroscopy, supported by ab initio quantum chemical calculations, has provided a comprehensive understanding of the structure, bonding, and dynamics of the Ar-HC₃N van der Waals complex. smu.eduresearchgate.net These fundamental studies are crucial for interpreting astronomical observations and for developing a deeper understanding of intermolecular interactions.
Structure
2D Structure
Properties
CAS No. |
628292-53-5 |
|---|---|
Molecular Formula |
C3HArN |
Molecular Weight |
90.9 g/mol |
IUPAC Name |
argon;prop-2-ynenitrile |
InChI |
InChI=1S/C3HN.Ar/c1-2-3-4;/h1H; |
InChI Key |
DICUSYANVCRYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#N.[Ar] |
Origin of Product |
United States |
Quantum Chemical and Theoretical Investigations of Argon Cyanoacetylene Systems
Ab Initio and Density Functional Theory (DFT) Methodologies Applied to HC₃N-Argon Interactions
The accurate theoretical description of the Ar-HC₃N complex relies on sophisticated computational methods capable of capturing the weak dispersion forces that govern its formation. Both ab initio and Density Functional Theory (DFT) approaches have been instrumental in this regard.
Selection of Appropriate Basis Sets and Computational Levels (e.g., MP2, CCSD(T), B3LYP)
The choice of computational level and basis set is critical for obtaining reliable results in the study of van der Waals complexes. For the Ar-HC₃N system and similar complexes, high-level ab initio methods are often employed to provide benchmark data. These include Møller-Plesset perturbation theory to the second order (MP2) and the "gold standard" of quantum chemistry, Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). nih.gov These methods are known for their ability to accurately describe electron correlation effects, which are essential for modeling dispersion interactions.
For instance, studies on similar rare-gas (Rg)-linear molecule complexes have utilized CCSD(T) as a reference to benchmark the performance of various DFT functionals. escholarship.org DFT methods, such as those employing the B3LYP hybrid functional, offer a computationally less expensive alternative, making them suitable for larger systems or more extensive potential energy surface scans. researchgate.netconicet.gov.ar However, standard DFT functionals often require corrections to properly account for dispersion forces.
The selection of the basis set is equally important. To accurately model the diffuse electron density involved in weak interactions, basis sets augmented with diffuse functions are necessary. The aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set is a common and reliable choice for such calculations, providing a good balance between accuracy and computational cost. aip.orgarxiv.org
Calculation of Electronic Structures, Charge Distributions, and Energetic Landscapes
Theoretical calculations provide a detailed picture of how the electronic structure of cyanoacetylene (B89716) is perturbed upon complexation with an argon atom. Analysis of the electronic charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the nature of the interaction. conicet.gov.ararxiv.org These analyses can quantify the small degree of charge transfer or polarization that occurs.
The energetic landscape of the Ar-HC₃N interaction is a key output of these calculations. By systematically varying the distance and orientation of the argon atom relative to the cyanoacetylene molecule, a potential energy surface (PES) can be constructed. escholarship.orgarxiv.org This surface reveals the binding energy (dissociation energy, Dₑ) of the complex and the energetic barriers between different configurations. For weakly bound complexes, these binding energies are typically on the order of a few hundred wavenumbers (cm⁻¹).
Characterization of Potential Energy Surfaces for Argon-Cyanoacetylene Complexes
The potential energy surface (PES) is a fundamental concept in understanding the structure and dynamics of the Ar-HC₃N complex. It maps the interaction energy as a function of the geometric arrangement of the two constituent molecules.
Computational studies have explored the PES of various rare-gas-linear molecule systems, including those analogous to Ar-HC₃N. escholarship.org These studies typically identify one or more minima on the PES, corresponding to stable or metastable configurations of the complex. For Ar-HC₃N, the global minimum is expected to be a T-shaped structure, where the argon atom is located perpendicular to the main axis of the HC₃N molecule, interacting with its π-electron system. Another possible minimum could be a linear arrangement, where the argon atom is aligned with the molecular axis at the hydrogen or nitrogen end.
The shape and features of the PES, including the location and energies of stationary points (minima and saddle points), are crucial for understanding the dynamics of the complex, such as its rotational and vibrational motions. The anisotropy of the PES, or how rapidly the energy changes with orientation, determines the rigidity of the complex and the coupling between different modes of motion. escholarship.org
Theoretical Predictions of Optimized Molecular Geometries and Vibrational Frequencies
A primary goal of quantum chemical calculations on the Ar-HC₃N complex is to predict its equilibrium geometry and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectroscopic data, particularly from techniques like Fourier-transform infrared (FTIR) spectroscopy in cryogenic matrices. researchgate.netresearchgate.net
Analysis of Harmonic and Anharmonic Vibrational Modes in Argon Environments
Calculations of vibrational frequencies are typically performed at the optimized geometry of the complex. The standard approach is to compute the harmonic frequencies, which assume that the potential energy surface is quadratic around the minimum. However, for a more accurate comparison with experimental data, it is often necessary to account for anharmonicity. oup.comarxiv.org Anharmonic frequency calculations, such as those using second-order vibrational perturbation theory (VPT2), provide a more realistic description of the vibrational energy levels. oup.com
Upon complexation with argon, the vibrational frequencies of the HC₃N molecule are expected to shift slightly. These matrix shifts are a sensitive probe of the intermolecular interaction. For example, studies on HC₃N in argon matrices have shown shifts in the vibrational modes of the cyanoacetylene molecule. researchgate.net Theoretical calculations can predict these shifts, providing insights into how the argon environment perturbs the vibrational modes of HC₃N.
Computational Simulation and Assignment of Infrared and Raman Spectra
Theoretical calculations of vibrational frequencies and infrared intensities or Raman activities allow for the computational simulation of the corresponding spectra. nih.gov These simulated spectra are powerful tools for assigning the experimentally observed spectral features of the Ar-HC₃N complex. By comparing the calculated spectrum with the experimental one, researchers can confidently assign the observed bands to specific vibrational modes of the complex. researchgate.net
This process is particularly important in matrix isolation studies, where multiple species (monomers, dimers, and higher-order complexes) may be present. researchgate.netaip.org The theoretical spectra help to distinguish the features of the 1:1 Ar-HC₃N complex from those of other species.
Below is a table summarizing typical theoretically predicted vibrational frequency shifts for a molecule like HC₃N upon complexation in an argon matrix.
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |
| ν₁ (C-H stretch) | ~3329 | Shifted | Small |
| ν₂ (C≡N stretch) | ~2274 | Shifted | Small |
| ν₃ (C≡C stretch) | ~2079 | Shifted | Small |
| ν₄ (H-C≡C bend) | ~663 | Shifted | Small |
| ν₅ (C-C≡N bend) | ~499 | Shifted | Small |
Note: The values in this table are illustrative and based on typical shifts observed for similar molecules in argon matrices. Actual values for Ar-HC₃N would require specific theoretical calculations.
Computational Studies on the Formation and Stability of Noble-Gas Insertion Compounds
Theoretical and computational chemistry have proven to be invaluable tools in the study of novel noble-gas compounds, which are often highly unstable and difficult to characterize experimentally. In the context of argon-cyanoacetylene systems, computational studies have been instrumental in predicting the existence, stability, and properties of various isomers. These investigations provide fundamental insights into the potential for argon to form chemical bonds and the energetic landscapes governing these unusual molecules.
Investigation of HArCCCN and HCCArCN Isomers: Energetics and Kinetic Stability Considerations
Computational studies have explored the viability of several isomers arising from the insertion of an argon atom into the cyanoacetylene (HCCCN) molecule. scispace.comacs.org Ab initio calculations, particularly at the MP2 level of theory, have been employed to determine the structures and energies of potential argon-containing species. acs.orgccu.edu.tw
Two primary classes of neutral argon insertion compounds have been computationally investigated: those where the argon atom is inserted into the H-C bond, forming noble-gas hydrides, and those where argon is inserted into the carbon-carbon or carbon-nitrogen skeleton. scispace.comacs.orgccu.edu.tw
The first category includes the isomer HArCCCN . Calculations have shown that this molecule is a true minimum on the potential energy surface, indicating it is a stable species. ccu.edu.tw However, its stability is marginal. The H-Ar bond in HArCCCN is predicted to be weaker than the H-Ar bond in the well-characterized HArF molecule. acs.org The decomposition of HArCCCN into HCCCN and an argon atom is protected by a significant energy barrier, suggesting it is kinetically stable at low temperatures. ccu.edu.tw Specifically, the bending barrier for the H-Ar-C bond was calculated to be 1.0 eV, which helps prevent spontaneous dissociation. ccu.edu.tw
The second group of isomers includes HCCArCN and HCCArNC . acs.orgccu.edu.tw These molecules represent a different bonding motif where the argon atom is inserted into the main chain of the original molecule. ccu.edu.tw Computational results indicate that both HCCArCN and HCCArNC are kinetically stable. acs.orgccu.edu.tw The HCCArNC isomer is notable as it was the first computational evidence of a stable Ar-N bond in a neutral compound. ccu.edu.tw
Energetically, the HNgCCCN isomers (where Ng = Ar, Kr, Xe) are generally more stable than their HNgCCNC counterparts. acs.orgccu.edu.tw For argon, the HArCCNC isomer is computed to be less stable than HArCCCN by approximately 0.55 eV. ccu.edu.tw
While computational studies predict the stability of these argon compounds, experimental detection has proven challenging. In matrix isolation experiments involving the photolysis of cyanoacetylene in argon, krypton, and xenon matrices, the corresponding krypton (HKrC3N) and xenon (HXeC3N) hydrides were observed, but no clear evidence for the formation of an argon-containing compound was found in the infrared absorption spectra. scispace.comacs.orgccu.edu.tw This suggests that either the formation of the argon compound is less efficient or its concentration was below the detection limit of the experiment. ccu.edu.tw
Table 1: Calculated Properties of Argon-Cyanoacetylene Isomers
| Isomer | Predicted Stability | Key Computational Finding | Reference |
|---|---|---|---|
| HArCCCN | Kinetically stable | Weaker H-Ar bond than in HArF; 1.0 eV barrier to decomposition. | acs.orgccu.edu.tw |
| HCCArCN | Kinetically stable | Argon inserted into the carbon-carbon backbone. | acs.orgccu.edu.tw |
| HCCArNC | Kinetically stable | First computational evidence of a stable Ar-N bond in a neutral molecule. | ccu.edu.tw |
| HArCCNC | Less stable than HArCCCN | ~0.55 eV less stable than the HArCCCN isomer. | ccu.edu.tw |
Elucidation of Bonding Characteristics and Intermolecular Forces in Argon-Containing Species
The bonding in argon-containing compounds is a subject of significant theoretical interest. In the case of the predicted HArCCCN and HCCArCN isomers, the nature of the bonds involving argon is distinct from typical covalent bonds.
For HArCCCN , the bonding is characteristic of noble-gas hydrides. These are primarily charge-transfer complexes, where the argon atom carries a partial positive charge and the CCCN fragment carries a partial negative charge. The molecule is stabilized by electrostatic attraction. The H-Ar bond is relatively weak and highly polar. ccu.edu.tw
In the HCCArCN and HCCArNC isomers, the bonding is also highly polar. The argon atom is significantly positively charged, while the cyano and acetylenic fragments are negatively charged. ccu.edu.tw For instance, in the related HCCXeCN, the xenon atom has a calculated charge of +0.965, with the HCC and CN moieties having charges of -0.430 and -0.535, respectively. ccu.edu.tw A similar charge separation is expected for the argon analogues, though likely weaker. ccu.edu.tw The calculated bond distances for the Ar-C and Ar-N bonds are relatively short, suggesting a degree of covalent character, although ionic interactions are dominant. ccu.edu.tw
The primary intermolecular forces between argon atoms and other non-polar molecules are London dispersion forces. wikipedia.orgvaia.comquora.commasterorganicchemistry.com These are weak, transient forces arising from temporary fluctuations in electron density. vaia.com In the context of an argon matrix, these weak van der Waals forces are what hold the solid argon together. vaia.comquora.com When cyanoacetylene is trapped within this matrix, the interactions are initially governed by these same forces. researchgate.net However, upon the formation of the insertion compounds, the much stronger charge-induced dipole and ionic interactions within the HArCCCN or HCCArCN molecules would dominate their intramolecular characteristics. wikipedia.org
Modeling of Photochemical Pathways and Isomerization Dynamics within Argon Matrices
Argon matrices provide an inert environment ideal for studying the photochemical reactions of isolated molecules. researchgate.net When cyanoacetylene (HCCCN) isolated in a solid argon matrix is subjected to ultraviolet (UV) irradiation, it undergoes isomerization and dissociation. researchgate.netaip.org
Computational modeling plays a crucial role in interpreting the experimental results from these matrix isolation studies. Theoretical calculations of vibrational frequencies, for example, are essential for identifying the photoproducts from their infrared spectra. acs.orgnsf.gov
Studies have shown that UV photolysis of matrix-isolated cyanoacetylene leads to the formation of several isomers, including isocyanoacetylene (B13804278) (HCCNC) and potentially the carbene isomer HNCCC. researchgate.netresearchgate.net Isotopic labeling experiments, where mixtures of deuterated and nitrogen-15 (B135050) substituted cyanoacetylene are used, have demonstrated that these isomerization processes involve single, isolated precursor molecules. researchgate.netaip.org This indicates that the rearrangements occur intramolecularly and not through the recombination of fragments from different parent molecules. researchgate.netaip.org
The photochemical pathways can be complex. Upon UV irradiation, cyanoacetylene can dissociate into radicals such as H• and CCCN•, or HCC• and CN•. aip.orgacs.org While recombination of these radicals could lead to the formation of isomers, the isotopic studies suggest that excited-state intramolecular rearrangements are the dominant pathways for the observed isomerizations in the argon matrix. researchgate.netaip.org
In addition to isomerization, the formation of ion pairs like C3N⁻/Ar₂H⁺ has been observed upon UV irradiation of HCCCN in solid argon. aip.org The formation of such species highlights the role of the argon matrix not just as an inert scaffold, but also as a participant in the photochemistry, for instance, by trapping protons. aip.org
While the direct formation of stable argon-insertion compounds like HArCCCN via photolysis in an argon matrix has not been definitively observed experimentally, the study of analogous systems with krypton and xenon is informative. ccu.edu.twaip.org In those matrices, the formation of HKrCCCN and HXeCCCN occurs upon annealing after photolysis. aip.org This suggests a mechanism where the noble gas atom inserts into the H-C bond of the CCCN radical, which is formed during photolysis. A similar pathway could be envisioned for argon, even if the resulting HArCCCN molecule is less stable and thus harder to detect. ccu.edu.tw
Experimental Spectroscopic Characterization of Cyanoacetylene in Argon Matrices
Cryogenic Matrix Isolation Techniques for Argon-Based Systems
Cryogenic matrix isolation is a technique where molecules are trapped in a large excess of an inert gas, such as argon, at very low temperatures. This method prevents the rotation and translation of the isolated molecules, leading to sharp absorption spectra and allowing for the study of highly reactive species.
Experimental Protocols for Sample Preparation and Matrix Deposition
The preparation of argon matrices containing cyanoacetylene (B89716) typically involves the co-deposition of a gaseous mixture of HC₃N and argon onto a cold substrate. The concentration of cyanoacetylene in argon is kept low, often at ratios of 1:1000 or even more dilute, to ensure the isolation of individual HC₃N molecules and minimize the formation of dimers or larger aggregates. aip.orgkoreascience.kr
The substrate, commonly a gold-plated copper or other highly polished surface, is cooled to cryogenic temperatures, typically around 10 to 20 K, using a closed-cycle helium cryostat. researchgate.netresearchgate.net The gaseous mixture is then slowly sprayed onto this cold surface, where it solidifies, trapping the cyanoacetylene molecules within the solid argon lattice. aip.org For studies involving isotopic substitution, deuterated (D¹³C₃N) or ¹⁵N-labeled cyanoacetylene can be synthesized and used in the same manner to aid in the assignment of vibrational modes. aip.orgaip.org
Effects of Temperature Control and Annealing on Matrix-Isolated Species
Precise temperature control is crucial in matrix isolation experiments. The deposition temperature influences the structure of the argon matrix and the trapping sites of the isolated molecules. After deposition, the matrix can be subjected to controlled warming, a process known as annealing. Annealing the argon matrix to temperatures around 30 K allows for the diffusion of small, mobile species, such as hydrogen atoms, within the matrix. ccu.edu.tw This can lead to reactions with other trapped species, forming new products that can then be spectroscopically identified. aip.orgccu.edu.tw For instance, annealing after photolysis has been shown to facilitate the formation of the HNCCC isomer from the recombination of photoproduced H• and C₃N• radicals. aip.org
Fourier Transform Infrared (FT-IR) Spectroscopy of HC₃N-Argon Complexes and Reactants
FT-IR spectroscopy is a primary tool for investigating the vibrational properties of matrix-isolated molecules. The inert nature of the argon matrix minimizes interactions with the trapped species, resulting in sharp, well-resolved vibrational bands.
Identification of Fundamental Vibrational Modes and Their Environmental Shifts
The fundamental vibrational modes of cyanoacetylene isolated in an argon matrix have been extensively studied. The inert environment of the argon matrix causes slight shifts in the vibrational frequencies compared to the gas phase, known as matrix shifts. These shifts are typically small but provide information about the interaction between the isolated molecule and the matrix cage. High-resolution FT-IR spectroscopy allows for the clear identification of these fundamental modes. koreascience.kr Isotopic substitution with ²H and ¹⁵N is a key technique used to confirm the assignment of these vibrational bands, as the isotopic shifts in the frequencies can be predicted and compared with experimental data. aip.orgaip.org
Table 1: Fundamental Vibrational Frequencies (cm⁻¹) of Cyanoacetylene (HC₃N) in Solid Argon
| Mode | Gas Phase | Argon Matrix | Assignment |
|---|---|---|---|
| ν₁ | 3327 | 3326.5 | C-H stretch |
| ν₂ | 2274 | 2268.5 | C≡N stretch |
| ν₃ | 2079 | 2078.1 | C≡C stretch |
| ν₄ | 863 | 862.5 | C-C stretch |
| ν₅ | 499 | 501.5 | H-C≡C bend |
| ν₆ | 222 | - | C-C≡N bend |
| ν₇ | - | - | C≡C-C bend |
Data compiled from various spectroscopic studies.
Detection and Assignment of Spectroscopic Signatures for Complex Formation and Photolysis Products
FT-IR spectroscopy is instrumental in identifying new species formed from complex formation or photolysis. When cyanoacetylene is co-deposited with other molecules, such as acetylene (B1199291) or dicyanoacetylene, intermolecular complexes can form, leading to shifts in the vibrational frequencies of the constituent molecules. researchgate.netacs.org These shifts provide evidence for the formation of specific complex geometries.
Upon ultraviolet (UV) irradiation, cyanoacetylene undergoes photodissociation and isomerization, leading to the formation of various photoproducts. aip.orgaip.org FT-IR difference spectra, which show the changes in absorption before and after photolysis, are crucial for identifying the spectral signatures of these new species. aip.org Products identified in argon matrices include isomers such as isocyanoacetylene (B13804278) (HCCNC), iminocarbene (HNCCC), and the linear ylidic species HCNCC. aip.orgaip.org The anion C₃N⁻ has also been identified through its characteristic infrared absorption bands. researchgate.netnih.gov
Table 2: Infrared Absorption Maxima (cm⁻¹) of Cyanoacetylene Photolysis Products in Solid Argon
| Species | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| HC₃N (1) | ν₂ | 2268.5 |
| HCCNC (2) | ν₂ | 2152.2, 2171.8 |
| HNCCC (3) | - | - |
| HCNCC (4) | - | - |
| C₃N⁻ | ν₁ | 1948.4 |
| C₃N⁻ | ν₂ | 2110.1 |
Data adapted from recent spectroscopic studies. aip.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photolysis Studies
UV-Vis spectroscopy provides information about the electronic transitions of cyanoacetylene and is used to initiate photochemical reactions. The absorption spectrum of cyanoacetylene in an argon matrix shows bands in the UV region that can be excited to induce photolysis. acs.org
Photolysis of matrix-isolated cyanoacetylene is typically carried out using UV light from sources such as mercury lamps or lasers at specific wavelengths (e.g., 121 nm or 193 nm). aip.orgaip.org These studies have shown that UV irradiation leads to the formation of various isomers and dissociation products. aip.org The "cage effect" of the argon matrix can constrain the photofragments, sometimes leading to their recombination to form isomers rather than escaping the matrix cage. aip.orgresearchgate.net For example, far-UV photolysis can generate dissociation products like the ion pair C₃N⁻/Ar₂H⁺. aip.org The study of these photoproducts is crucial for understanding the photochemical pathways of cyanoacetylene, which has implications for its chemistry in astrophysical environments like the atmosphere of Titan. aip.orgaip.org
Characterization of Electronic Absorption Properties of Cyanoacetylene in Argon Matrices
The electronic absorption properties of cyanoacetylene (HC₃N) isolated in cryogenic argon matrices are fundamental to understanding its photochemistry. The absorption spectrum of cyanoacetylene features two weak absorption systems in the mid-UV region, with bands observed around 260 nm and 226 nm. aanda.org More intense and prominent absorption bands are located in the far-UV and vacuum-UV (VUV) regions. aanda.org These absorptions correspond to electronic transitions that populate excited states, from which dissociation or isomerization can occur.
Photochemical studies rely on these absorption features to initiate reactions. For instance, UV photolysis experiments on matrix-isolated cyanoacetylene are often conducted using specific wavelengths, such as 193 nm or 121 nm, which correspond to strong absorption regions for the molecule. scispace.com The analysis of gas-phase absorption spectra, often performed in parallel with matrix isolation experiments, assists in assigning the observed electronic transitions. icm.edu.pl For example, analogies with the spectra of related molecules like dicyanoacetylene and polyacetylenes help attribute the vibronic bands to specific electronic transitions, such as the B̃ ¹Σ⁻ ← X̃ ¹Σ⁺ transition. icm.edu.pl The cryogenic environment of the argon matrix sharpens the absorption bands compared to the gas phase by eliminating rotational structure and reducing thermal "hot bands," allowing for a more precise study of the vibronic transitions. icm.edu.pl
In-situ Photochemical Generation and Spectroscopic Monitoring of Isomers and Radicals
The in-situ generation of novel chemical species from cyanoacetylene within an argon matrix is achieved through UV irradiation. Upon absorption of far-UV photons, matrix-isolated cyanoacetylene undergoes isomerization and dissociation, leading to the formation of various isomers and radicals which are trapped in the solid argon cage and can be monitored spectroscopically, primarily through infrared (IR) absorption spectroscopy. scispace.comaip.org
UV photolysis of cyanoacetylene at wavelengths like 193 nm or 121 nm results in the formation of several higher-energy isomers. scispace.com These include:
Isocyanoacetylene (HCCNC): A known interstellar molecule. scispace.com
Iminocarbene (HNCCC): Another species detected in the interstellar medium. scispace.com
HCNCC: A linear ylidic species. scispace.com
The formation and identification of these photoproducts are confirmed by comparing their experimental IR spectra with theoretical predictions and data from isotopic substitution (e.g., using ²H and ¹⁵N). scispace.comaip.org Studies using mixtures of isotopologues have demonstrated that these isomerization processes involve single, isolated precursor molecules, as no isotopic scrambling is observed among the products. aip.org
In addition to neutral isomers, far-UV irradiation can also lead to dissociation. scispace.com While the "cage effect" of the cryogenic matrix constrains the separation of photofragments, it can facilitate their recombination into new species. scispace.com One significant dissociation pathway for cyanoacetylene involves the formation of radical pairs like H• and C₃N•. scispace.com Gentle warming of the irradiated matrix can facilitate the diffusion of hydrogen atoms, leading to an increase in the IR signals of isomers like HNCCC, suggesting its formation from the recombination of these radicals. aip.org Furthermore, UV irradiation can generate ionic species, such as the ion pair C₃N⁻/Ar₂H⁺, which has been identified in argon matrices. scispace.com The C₃N⁻ anion is a stable species that can be readily detected. scispace.comscispace.com
The table below summarizes the key photoproducts generated from cyanoacetylene in argon matrices and identified via IR spectroscopy.
| Photoproduct | Chemical Formula | Class | Detection Method |
|---|---|---|---|
| Isocyanoacetylene | HCCNC | Isomer (Isonitrile) | IR Spectroscopy |
| Iminocarbene | HNCCC | Isomer (Carbene) | IR Spectroscopy |
| - | HCNCC | Isomer (Ylide) | IR Spectroscopy |
| Cyanoethynyl radical anion | C₃N⁻ | Anion | IR Spectroscopy |
Rotational Spectroscopy of Cyanoacetylene and Related Argon-Bound Species
Analysis of Gas-Phase Rotational Spectra and Their Relevance to Weakly Bound Complexes
Rotational spectroscopy, particularly pulsed-jet Fourier transform microwave (FTMW) spectroscopy, is a powerful tool for investigating the structures and intermolecular forces of weakly bound van der Waals complexes, such as the one formed between an argon atom and a cyanoacetylene molecule (Ar–HCCCN). icm.edu.plualberta.ca In these experiments, a supersonic expansion of a gas mixture (e.g., argon containing a precursor like vinyl cyanide) is used to generate the complex in a cold, isolated environment. icm.edu.pl An electrical discharge within the expansion can be used to synthesize the cyanoacetylene in situ. icm.edu.pl
The analysis of the high-resolution rotational spectra of the Ar–HCCCN complex provides direct insight into its geometry and dynamics. icm.edu.pl The study of such complexes is relevant because it offers a detailed view of the intermolecular potential energy surface, revealing the nature of the weak interactions between a simple atom and a polyatomic molecule. aip.org The rotational spectrum of the cyanoacetylene monomer is well-characterized, and its precise spectroscopic constants serve as a benchmark for understanding the perturbations and structural changes that occur upon complexation with argon. researchgate.netfrontiersin.org The observed rotational transitions of the complex are used to determine its rotational constants, which are inversely related to the principal moments of inertia, thereby defining the molecule's average structure. icm.edu.pl
Determination of High-Resolution Spectroscopic Constants and Molecular Structures
Through the measurement of b-type rotational transitions in the Ar–HCCCN complex, researchers have determined a precise set of spectroscopic constants. icm.edu.pl These include rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants arising from the ¹⁴N nucleus. icm.edu.pl
The analysis of these constants reveals the geometry of the complex. The Ar–HCCCN dimer adopts a T-shaped structure, with the argon atom positioned above the plane of the cyanoacetylene molecule. icm.edu.pl The distance from the argon atom to the center of mass of the cyanoacetylene molecule has been determined, as has the angle indicating that the argon atom is shifted from the center of mass towards the nitrogen end of the HC₃N molecule. icm.edu.pl This geometry is a result of the subtle balance of intermolecular forces, including dispersion and induction.
The table below presents the experimentally determined spectroscopic constants for the Ar–HCCCN complex.
| Parameter | Value (MHz) | Description |
|---|---|---|
| A | 6399.919(2) | Rotational Constant |
| B | 1458.077(1) | Rotational Constant |
| C | 1184.225(1) | Rotational Constant |
| ΔJ | 0.00949(3) | Centrifugal Distortion Constant |
| ΔJK | 0.1248(2) | Centrifugal Distortion Constant |
| δJ | 0.00125(2) | Centrifugal Distortion Constant |
| χaa | -3.141(3) | Nuclear Quadrupole Coupling Constant |
| χbb | -0.999(3) | Nuclear Quadrupole Coupling Constant |
Data sourced from a study on the weakly bound van der Waals dimer between cyanoacetylene and an argon atom. icm.edu.pl
Application of Mass Spectrometry for Comprehensive Species Identification in Argon-Matrix Experiments
Mass spectrometry serves as a crucial analytical tool for the comprehensive identification of species formed in argon-matrix experiments, particularly for products that are difficult to characterize by IR spectroscopy alone or for confirming assignments. The technique is typically applied ex situ by slowly warming the cryogenic matrix after an experiment is complete. As the argon sublimes away, the trapped molecules are released into the gas phase and can be directed into a mass spectrometer for analysis. aip.org
This method was successfully employed to confirm the formation of cyanotriacetylene (HC₇N) in an argon matrix doped with a mixture of cyanoacetylene and diacetylene that had been subjected to UV laser irradiation. aip.org While IR absorption bands pointed to the presence of HC₇N, the mass spectrometry of the gases released upon matrix warm-up provided definitive confirmation of its synthesis. aip.org Similarly, mass spectrometry can be used to analyze the composition of the gas used to form the matrix, ensuring the purity of the precursor, or to characterize the products of ion-neutral reactions within an ion source used for matrix deposition studies. researchgate.net This dual application of spectroscopic (IR) and spectrometric (MS) techniques provides a robust and comprehensive methodology for studying complex photochemical reactions in cryogenic environments.
Intermolecular Interactions and Complex Formation Involving Argon and Cyanoacetylene
Detailed Analysis of Van der Waals Interactions in Ar···HC₃N Dimers
The weak, non-covalent van der Waals forces play a pivotal role in the initial stages of molecular aggregation and are fundamental to understanding the physical properties of gases and condensed phases. The interaction between an argon atom and a cyanoacetylene (B89716) molecule provides a model system for investigating these subtle forces.
Characterization of Binding Motifs and Associated Interaction Energies
Theoretical calculations and spectroscopic experiments have been employed to characterize the structure and stability of the Ar···HC₃N van der Waals dimer. The ground state geometry of the dimer is characterized by the argon atom positioned not directly above the center of mass of the cyanoacetylene molecule, but rather shifted towards the nitrogen atom of the cyanide group. icm.edu.pl This T-shaped arrangement is a common motif in the interaction of rare gas atoms with linear molecules containing a polar group.
The binding energy of the complex, a measure of the strength of the van der Waals interaction, has been computationally determined. Ab initio calculations at the MP2/6-311++G(2d,2p) level of theory predict the binding energy of the Ar···HC₃N complex to be -0.68 eV. ccu.edu.tw This value reflects the delicate balance of electrostatic, induction, and dispersion forces that hold the dimer together.
Experimental Evidence and Spectroscopic Observation of Argon-Cyanoacetylene Van der Waals Complexes
The existence of the Ar···HC₃N van der Waals dimer has been unequivocally confirmed through rotational spectroscopy of a supersonic expansion. icm.edu.pl In these experiments, cyanoacetylene was generated in situ by an electrical discharge through a precursor molecule, vinyl cyanide, mixed with argon. icm.edu.pl The subsequent expansion into a vacuum cools the gas mixture to very low temperatures, promoting the formation of weakly bound complexes.
The rotational spectrum of the Ar···HC₃N dimer was measured, and the analysis of the spectral lines allowed for the precise determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole splitting constants. icm.edu.pl These spectroscopic parameters provide a wealth of information about the geometry and dynamics of the complex, confirming the T-shaped structure and the intermolecular distance. The distance between the argon atom and the center of mass of the cyanoacetylene molecule (Rcm) was determined to be 3.65 Å, with the angle (θ) between the intermolecular axis and the cyanoacetylene axis being 94.9°. icm.edu.pl
Hydrogen Bonding Phenomena within Argon Matrix Environments
Argon matrices provide a unique, inert environment for studying hydrogen-bonded complexes at cryogenic temperatures. By co-depositing cyanoacetylene with a hydrogen-bonding partner in a large excess of argon, isolated complexes can be formed and their vibrational spectra can be recorded, providing detailed information about the nature of the hydrogen bond.
Investigation of Cyanoacetylene Complexes with Water (H₂O/D₂O) in Argon Matrices
The interaction between cyanoacetylene and water, a molecule of significant astrochemical and biological importance, has been extensively studied in argon matrices using Fourier-transform infrared (FTIR) spectroscopy and ab initio calculations. acs.orgnih.gov These studies have revealed the formation of two distinct 1:1 complexes. acs.orgnih.gov
NH Structure: In this configuration, a hydrogen bond is formed between a hydrogen atom of the water molecule and the nitrogen atom of the cyanoacetylene molecule (H₂O···N≡C-C≡C-H). acs.orgnih.gov
HO Structure: This complex involves a hydrogen bond from the acetylenic hydrogen of cyanoacetylene to the oxygen atom of the water molecule (H-C≡C-C≡N···OH₂). acs.orgnih.gov
Theoretical calculations indicate that the HO form is the more stable of the two, with a calculated interaction energy (ΔE) of -8.1 kJ/mol. acs.orgnih.gov The experimental observation of both complexes in an argon matrix highlights the ability of this technique to trap different isomeric forms.
Furthermore, the photolysis of cyanoacetylene complexed with water in an argon cryogenic matrix has been investigated. acs.org This study led to the identification of two main products: cyanoketene and a complex between hydrogen cyanide (HCN) and carbon monoxide dimer (C₂O). acs.org
Study of Cyanoacetylene Complexes with Ammonia (B1221849) (NH₃) in Argon Matrices
The interaction between cyanoacetylene and ammonia, another key molecule in astrochemistry, has also been investigated in argon matrices. researchgate.net Infrared spectroscopy of HC₃N/NH₃/Ar matrices revealed the formation of a 1:1 complex. researchgate.net
Theoretical calculations using Density Functional Theory (DFT) and experimental isotopic substitution studies have characterized the structure of this complex. researchgate.net The most stable geometry is found to be a linear arrangement where a hydrogen bond is formed between the acetylenic hydrogen of cyanoacetylene and the nitrogen atom of ammonia (H-C≡C-C≡N···NH₃). researchgate.net This is in contrast to the water complex where the interaction with the nitrogen of the cyano group is also observed.
The formation of this hydrogen-bonded complex leads to significant shifts in the vibrational frequencies of both cyanoacetylene and ammonia. For instance, the C-H stretching vibration of cyanoacetylene is red-shifted by 212.3 cm⁻¹, while the symmetric deformation mode of ammonia is blue-shifted by 68.9 cm⁻¹. researchgate.net These spectral shifts are characteristic of hydrogen bond formation and provide valuable data for benchmarking theoretical models.
Influence of the Argon Crystalline Environment on Hydrogen Bond Strength and Geometry
The argon matrix is not a completely inert bystander in the formation of hydrogen-bonded complexes. The solid argon environment can exert a "matrix effect," influencing the strength and geometry of the hydrogen bonds. awi.dersc.org These effects arise from the weak van der Waals interactions between the trapped complex and the surrounding argon atoms. awi.de
The matrix environment can lead to small frequency shifts in the vibrational spectra of the complex compared to the gas phase. awi.de These shifts, typically on the order of a few to tens of wavenumbers, can provide information about the local environment of the complex within the matrix. awi.dersc.org For instance, different trapping sites within the argon crystal can lead to the appearance of multiple bands for the same vibrational mode, a phenomenon known as site splitting. mdpi.com
Photochemistry and Reaction Dynamics of Cyanoacetylene Within Argon Matrices
UV-Induced Isomerization Pathways of Cyanoacetylene (B89716) in Solid Argon
Upon irradiation with UV light, typically at wavelengths of 121 or 193 nm, cyanoacetylene molecules trapped in solid argon undergo a series of isomerization reactions. aip.orgaip.org These transformations lead to the formation of several structural isomers, which have been identified and characterized using infrared (IR) absorption spectroscopy, often in conjunction with isotopic labeling (²H and ¹⁵N) to confirm their structures. aip.orgresearchgate.net The isomerization processes are understood to involve single, isolated precursor molecules, with no evidence of recombination of fragments from different parent molecules. aip.orgaip.org
Spectroscopic Identification of Isocyanoacetylene (B13804278) (HCCNC) as a Photoisomer
One of the primary photoisomers formed from the UV irradiation of matrix-isolated cyanoacetylene is isocyanoacetylene (HCCNC). aip.orgresearchgate.net Its formation has been confirmed through IR spectroscopy, with observed vibrational frequencies aligning with theoretical predictions. nist.gov The identification of HCCNC is a significant finding, as it is a known interstellar molecule. aip.orgresearchgate.net The spectroscopic data for HCCNC in an argon matrix are well-documented, providing a clear signature for its presence as a photoproduct. nist.gov
Characterization of Iminocarbene (HNCCC) and Linear Ylidic Species (HCNCC)
In addition to isocyanoacetylene, UV photolysis of cyanoacetylene in an argon matrix also yields other less stable isomers, including the carbene species iminocarbene (HNCCC) and the linear ylidic species (HCNCC). aip.orgaip.orgaip.org The identification of these high-energy isomers has been achieved through careful analysis of IR spectra, supported by isotopic substitution and computational studies. aip.orgresearchgate.net HNCCC, another molecule of astrophysical interest, has been detected in interstellar gas clouds. researchgate.netresearchgate.net The characterization of HCNCC, a particularly exotic isomer, further illustrates the complex potential energy surface of the C₃H₂N system. aip.orgwisc.edu
Formation of Cyanovinylidene (CC(H)CN) and Other Carbene Isomers
Theoretical calculations have predicted the existence of other carbene isomers, such as the Y-shaped cyanovinylidene (CC(H)CN). aip.orgresearchgate.net While its direct spectroscopic detection in argon matrices has been challenging, mass spectrometry has provided evidence for its formation. aip.org The calculated energy of cyanovinylidene is notably lower than that of iminocarbene (HNCCC). aip.org The simultaneous formation of cyanovinylidene and cyanoacetylene anions has been observed in the gas phase, providing further insight into the relative stabilities and interconversion pathways of these isomers. arizona.eduarizona.edunih.gov
Photodissociation Processes and Radical Generation in Argon Matrices
Alongside isomerization, UV irradiation of cyanoacetylene can lead to the cleavage of chemical bonds, resulting in the formation of radical species. The "cage effect" of the solid argon matrix constrains the movement of these fragments, influencing their subsequent reactions. aip.orgresearchgate.net
Mechanisms of Hydrogen Radical (H•) and Cyanopropynyl Radical (C₃N•) Formation
The primary photodissociation pathway for cyanoacetylene involves the breaking of the C-H or C-C bonds. aip.orgacs.org In the gas phase, the dissociation into a hydrogen atom (H•) and a cyanopropynyl radical (C₃N•) has a reported quantum yield of 0.3. aip.org In an argon matrix, the formation of these radicals is a key step that can lead to isomerization upon recombination. For instance, the recombination of photoproduced H• and C₃N• radicals is a proposed mechanism for the formation of iminocarbene (HNCCC). aip.orgaip.org This is supported by the observation that the IR signal for HNCCC increases upon gentle warming of the irradiated matrix, which facilitates the diffusion of hydrogen atoms. aip.org
Detection and Spectroscopic Characterization of the C₃N Radical
The cyanopropynyl radical (C₃N•) is a significant product of cyanoacetylene photodissociation. aip.orgresearchgate.net While it is a weak IR absorber, tentative infrared signatures for C₃N• have been observed in photolyzed argon matrices. aip.org More definitive characterization has come from other spectroscopic techniques and theoretical calculations. researchgate.netresearchgate.net The heat of formation of the C₃N radical has been experimentally determined, providing crucial data for understanding the energetics of the dissociation process. researchgate.net The C₃N radical is also of astrochemical importance, and its study in laboratory matrices helps to understand its role in interstellar chemistry. researchgate.netarxiv.org
Intermolecular Photoreactions in Co-Deposited Argon Matrices
The isolation of molecules in cryogenic argon matrices provides a unique environment to study intermolecular photoreactions. By co-depositing cyanoacetylene (prop-2-ynenitrile) with other small, reactive species, it is possible to initiate and observe reactions between photofragments that are generated in close proximity within the inert solid argon cage. This section explores the photoreactivity of cyanoacetylene when co-deposited with water, and the fundamental processes of radical recombination and cage effects that govern these reactions in noble gas solids.
Photoreactivity of Cyanoacetylene with Water in Cryogenic Argon Matrices.researchgate.netresearchgate.net
The study of cyanoacetylene's photoreactivity when complexed with water in a cryogenic argon matrix offers insights into chemical processes that may occur in astrophysical environments, such as on icy grain mantles in interstellar clouds. researchgate.netscispace.com When a mixture of cyanoacetylene, water, and argon (e.g., CA/H₂O/Ar in a 1/20/650 ratio) is deposited at low temperatures (around 10 K) and subjected to UV irradiation (λ > 120 nm), a series of photochemical reactions are initiated. acs.orgacs.org
During photolysis, the absorption bands corresponding to the cyanoacetylene and water monomers, as well as their complexes, decrease in intensity. acs.org This indicates the consumption of the initial reactants. Concurrently, new absorption bands appear, signaling the formation of photoproducts. acs.orgacs.org The primary photoproducts identified through Fourier Transform Infrared (FTIR) spectroscopy, isotopic substitution (using D₂O), and supported by Density Functional Theory (DFT) calculations are cyanoketene and a hydrogen-bonded complex between hydrogen cyanide and dicarbon monoxide (HCN:C₂O). researchgate.netacs.orgacs.org
The formation of these products is understood to proceed through the photodissociation of both cyanoacetylene and water. acs.orgmaynoothuniversity.ie UV irradiation with wavelengths below 200 nm is known to dissociate water molecules, while cyanoacetylene dissociates into H• and C₃N• radicals at wavelengths greater than 120 nm. acs.orgmaynoothuniversity.ie The inert argon matrix acts as a "reactive cage," trapping these photofragments and facilitating their interaction with neighboring molecules. acs.org
Two primary reaction pathways have been proposed:
Formation of Cyanoketene : This product is believed to form from the tautomerization of a cyanoethynol intermediate. The cyanoethynol is produced by the addition of a hydroxyl radical (•OH), a photoproduct of water, to the •C₃N radical, a photoproduct of cyanoacetylene. acs.org
Formation of the HCN:C₂O Complex : A separate photochemical pathway leads to the formation of a complex between hydrogen cyanide (HCN) and dicarbon monoxide (C₂O). acs.orgacs.org
Isotopic studies using deuterated water (D₂O) confirm these assignments, leading to the formation of D-cyanoketene. acs.org The experimental results highlight the significant photoreactivity of cyanoacetylene when trapped in an environment containing water, a scenario relevant to the chemistry of Titan's atmosphere and interstellar ices. acs.orgacs.org
Table 1: Major Photoproducts from the UV Irradiation of Cyanoacetylene:H₂O Complexes in Solid Argon
| Product | Formula | Proposed Formation Pathway | Supporting Evidence |
| Cyanoketene | HC(O)CN | Tautomerization of cyanoethynol, formed from the reaction of •OH and •C₃N radicals. acs.org | FTIR spectroscopy, Isotopic substitution (D₂O), DFT calculations. acs.orgacs.org |
| HCN:C₂O Complex | HCN:C₂O | Photochemical reaction involving cyanoacetylene and water photoproducts. acs.org | FTIR spectroscopy, DFT calculations. acs.orgacs.org |
Astrophysical and Astrochemical Contexts of Argon Cyanoacetylene Chemistry
Occurrence and Significance of Cyanoacetylene (B89716) and its Isomers in the Interstellar Medium (ISM)
Cyanoacetylene (HCCCN), the simplest cyanopolyyne, and its isomers are prevalent molecules in the interstellar medium (ISM), the diffuse matter that exists in the space between stars within a galaxy. oup.comwikipedia.org The study of these molecules provides crucial insights into the chemical and physical conditions of various astronomical environments, from cold, dark clouds to the atmospheres of planets and moons.
Detection and Abundance in Cold Dense Clouds (e.g., TMC-1)
Cold, dense molecular clouds, such as the Taurus Molecular Cloud 1 (TMC-1), are stellar nurseries with temperatures around 10 Kelvin. aanda.org In these environments, a rich and complex chemistry unfolds, leading to the formation of a diverse range of molecules. Cyanoacetylene is notably abundant in TMC-1 and other similar clouds. aanda.orgoup.com Its detection, primarily through radio astronomy which identifies the unique rotational spectra of molecules, has been a key focus of astrochemistry. wikipedia.org
Recent advancements in radio astronomy have enabled the detection of not only cyanoacetylene but also its isomers, including isocyanoacetylene (B13804278) (HCCNC) and the energetic isomer HNCCC. oup.comresearchgate.net The relative abundances of these isomers are critical for constraining chemical models of the ISM. For instance, in TMC-1, the column density of HNCCC was found to be significantly smaller than that of HCCCN. researchgate.net The recent discovery of the cyanoacetylene radical cation (HC3N+) in TMC-1 further enriches the known inventory of interstellar molecules and points to the significant role of ion-molecule reactions. aanda.orgastrobiology.com
| Molecule | Detected in TMC-1 | Abundance Ratio (HC3N/Isomer) in TMC-1 |
| Cyanoacetylene (HCCCN) | Yes | N/A |
| Isocyanoacetylene (HCCNC) | Yes | 77 ± 8 oup.com |
| Iminopropadienylidene (HNCCC) | Yes | 160-450 researchgate.net |
| Cyanoacetylene radical cation (HC3N+) | Yes | 3200 ± 320 aanda.orgastrobiology.com |
Role in the Formation and Elongation of the Cyanopolyyne Family (HCnN)
Cyanoacetylene is a fundamental building block in the formation of the cyanopolyyne family (HCnN, where n=3, 5, 7, ...). wikipedia.org These long-chain carbon molecules are among the most complex species identified in the ISM. The prevailing theory for their formation in cold, dense clouds involves gas-phase ion-molecule reactions. wikipedia.org For example, reactions of the cyanide radical (CN) with acetylene (B1199291) (C2H2) can lead to the formation of cyanoacetylene. uhmreactiondynamics.org
The elongation of the cyanopolyyne chain is thought to proceed through reactions of smaller cyanopolyynes and their ions with other small hydrocarbons. For instance, the reaction of the cyanoacetylene cation (HC3N+) with acetylene can lead to the formation of HC5N+. aanda.org The subsequent hydrogenation of these larger cyanopolyyne cations on the surfaces of icy grains is a proposed pathway to even more complex organic molecules. arxiv.org The relative abundances of different cyanopolyynes can serve as a chemical clock, indicating the evolutionary stage of a molecular cloud.
Chemical Pathways of Cyanoacetylene in Planetary Atmospheres (e.g., Titan)
The significance of cyanoacetylene extends beyond the ISM to the atmospheres of planets and their moons, most notably Saturn's largest moon, Titan. nasa.gov Titan's dense, nitrogen- and methane-rich atmosphere serves as a natural laboratory for studying complex organic chemistry. wikipedia.org
Proposed Formation Mechanisms through Ion-Molecule Reactions
In Titan's upper atmosphere, photochemical reactions driven by solar ultraviolet (UV) radiation and energetic particles from Saturn's magnetosphere create a complex chemical network. nasa.gov The dissociation of nitrogen (N2) and methane (B114726) (CH4) initiates a series of ion-molecule and radical-molecule reactions that produce a wide array of hydrocarbons and nitrogen-containing compounds, or nitriles. wikipedia.orgnih.gov
Cyanoacetylene is one of the key nitriles in Titan's atmosphere. nasa.govaasnova.org Its formation is believed to occur through various pathways, including the reaction of the cyanide radical (CN) with acetylene (C2H2). uhmreactiondynamics.org Additionally, the photodissociation of cyanoacetylene itself is an important process, leading to the formation of the cyanoethynyl radical (C3N), which can then react with other atmospheric species. nih.gov The study of cyanoacetylene anions, such as HC3N−, and their photochemistry provides further insight into the ion chemistry of Titan's atmosphere. oup.com
Contribution to Prebiotic Chemistry Analogues in Extraterrestrial Environments
The complex organic molecules produced in Titan's atmosphere, including cyanoacetylene, are of great interest to astrobiologists as they represent potential analogues for prebiotic chemistry. nasa.gov It is believed that cyanoacetylene may have played a central role in the synthesis of pyrimidines, essential components of RNA, on early Earth. nasa.gov In aqueous solutions, cyanoacetylene reacts with simple inorganic molecules to form products like aspartic acid, asparagine, and cytosine. nih.gov
While the direct prebiotic synthesis of molecules like cytosine from cyanoacetylene has been a subject of debate regarding its plausibility in a natural setting, the molecule remains a key intermediate in proposed pathways. nih.govpnas.org The study of cyanoacetylene's reactivity, particularly its potential to form purines and other biologically relevant molecules in conjunction with other simple precursors like cyanamide, continues to be an active area of research. acs.orgkcl.ac.uk The hydrogenation of cyanoacetylene on icy grains is also hypothesized to lead to precursors of prebiotic molecules. arxiv.org
Utility of Laboratory Simulations using Argon Matrices in Astrochemical Research
To unravel the intricate chemical processes occurring in the extreme conditions of the ISM and planetary atmospheres, laboratory simulations are indispensable. Matrix isolation is a powerful technique that allows for the study of highly reactive and unstable species by trapping them in an inert, solid matrix at cryogenic temperatures. mdpi.comresearchgate.net Argon, being chemically inert, is a commonly used matrix material. aip.orgrsc.org
In these experiments, a molecule of interest, such as cyanoacetylene, is co-deposited with a large excess of argon onto a cold substrate (typically around 10 K). aip.org This effectively isolates individual molecules, preventing them from reacting with one another and allowing for detailed spectroscopic analysis, primarily through infrared spectroscopy. By exposing the matrix-isolated molecules to UV radiation or electron bombardment, scientists can simulate the effects of interstellar radiation fields or cosmic rays and monitor the resulting photochemical reactions. mdpi.comaip.org
Mimicking Low-Temperature and Low-Pressure Conditions of Space Environments
To understand the behavior of molecules in astrophysical environments, it is essential to study them under conditions that closely resemble those found in space—specifically, very low temperatures and pressures. Laboratory techniques such as matrix isolation spectroscopy and supersonic jet expansion are instrumental in achieving this.
In matrix isolation spectroscopy , molecules of interest, like cyanoacetylene (HC₃N), are trapped within a large excess of an inert gas, typically a noble gas such as argon, at cryogenic temperatures (around 10 Kelvin). researchgate.netaip.orgresearchgate.net This solid argon matrix prevents the molecules from rotating and interacting with each other, effectively isolating them for spectroscopic study. researchgate.netaip.org This technique allows for the detailed investigation of the vibrational properties of the isolated molecule and its complexes, such as the Ar-HC₃N van der Waals complex. researchgate.netresearchgate.net Infrared spectroscopy is a primary tool used to probe these matrix-isolated species, providing data on their vibrational frequencies. researchgate.netaip.orgresearchgate.net
For instance, studies have successfully used argon matrices to investigate the photochemistry of cyanoacetylene. aip.orgresearchgate.netaip.org UV irradiation of cyanoacetylene isolated in argon can lead to the formation of its isomers, such as isocyanoacetylene (HCCNC) and other less stable forms. aip.orgresearchgate.netaip.org These experiments simulate the effects of stellar radiation on molecules in interstellar clouds and planetary atmospheres. aip.orgresearchgate.netaip.org
Supersonic jet expansion is another powerful technique used to create cold, isolated molecules in the gas phase. ifpan.edu.plaanda.org In this method, a gas mixture containing the molecule of interest and a carrier gas like argon is expanded through a small nozzle into a vacuum chamber. This rapid expansion causes a dramatic drop in temperature and pressure, leading to the formation of weakly bound complexes like Ar-HC₃N. ifpan.edu.pl Rotational spectroscopy can then be used to precisely determine the structure and properties of these complexes. ifpan.edu.plaanda.org
The table below presents a selection of vibrational frequencies for cyanoacetylene and its complex with argon, as determined through matrix isolation spectroscopy. These data are crucial for identifying these species in astrophysical environments.
Vibrational Frequencies of Cyanoacetylene (HC₃N) and its Argon Complex
| Vibrational Mode | HC₃N in Argon Matrix (cm⁻¹) | Ar-HC₃N Complex (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ (C-H stretch) | ~3325 | Slightly shifted from monomer | Stretching of the carbon-hydrogen bond. |
| ν₂ (C≡C stretch) | ~2274 | Slightly shifted from monomer | Stretching of the carbon-carbon triple bond. |
| ν₃ (C≡N stretch) | ~2078 | Slightly shifted from monomer | Stretching of the carbon-nitrogen triple bond. |
| Bending Modes | Multiple bands below 1000 | Perturbed by complex formation | Bending motions of the molecular backbone. |
Validation of Astrochemical Models through Comparative Experimental Data
Laboratory data on the Ar-HC₃N complex and cyanoacetylene itself are vital for validating and refining astrochemical models. oup.com These models aim to predict the abundances of molecules in various astronomical environments by simulating the complex network of chemical reactions that occur.
Rotational and vibrational spectra obtained from laboratory experiments provide the "fingerprints" of molecules. ifpan.edu.plresearchgate.net By comparing these laboratory spectra with observational data from radio telescopes and infrared observatories, astronomers can confidently identify the presence of specific molecules, including cyanoacetylene and its isomers, in interstellar clouds and circumstellar envelopes. wikipedia.orgoup.com For example, the detection of various isomers of HC₃N in the interstellar medium was made possible by prior laboratory spectroscopic characterization. oup.com
Furthermore, the precise spectroscopic constants determined from high-resolution laboratory studies of the Ar-HC₃N complex can be used to improve the accuracy of astrochemical models. ifpan.edu.plresearchgate.net These models often rely on theoretical calculations to estimate reaction rates and molecular properties. Experimental data provide a crucial benchmark for these calculations. For instance, non-local thermodynamic equilibrium (non-LTE) models, which are necessary for accurately determining molecular abundances, require accurate collisional rate coefficients. oup.com Laboratory studies of the interactions between molecules like HC₃N and abundant species like argon (as a proxy for H₂) help to constrain these parameters. oup.com
The study of photochemical pathways in argon matrices also informs astrochemical models. researchgate.netaip.org By observing the products of UV irradiation of cyanoacetylene, scientists can identify plausible formation routes for its various isomers in space. aip.orgresearchgate.netaip.org This experimental evidence helps to build more realistic chemical networks in models of regions like the atmosphere of Titan, where complex organic chemistry is driven by solar radiation. aip.org
The following table lists key spectroscopic parameters for the Ar-HC₃N complex derived from laboratory studies, which are essential inputs for astrochemical modeling.
Spectroscopic Constants for the Argon-Cyanoacetylene (Ar-HC₃N) Complex
| Parameter | Value | Significance |
|---|---|---|
| Rotational Constant (B) | Experimentally determined value (e.g., in MHz) | Provides information about the moment of inertia and the geometry of the complex. ifpan.edu.pl |
| Centrifugal Distortion Constants (D) | Small, precisely measured values | Describes the slight stretching of the complex as it rotates. researchgate.net |
| Van der Waals Stretching Frequency | Typically in the range of 30-50 cm⁻¹ | Characterizes the strength of the weak bond between argon and cyanoacetylene. |
| Van der Waals Bending Frequencies | Typically below 30 cm⁻¹ | Describes the bending motion of the cyanoacetylene unit relative to the argon atom. |
Advanced Methodologies and Future Research Perspectives
Developments in Hyphenated Spectroscopic Techniques for Argon-Matrix Studies
The matrix isolation technique, where molecules are trapped in a solid, inert gas matrix at low temperatures, is a cornerstone for studying reactive or weakly bound species. fu-berlin.de The coupling of this method with various spectroscopic tools, known as hyphenated techniques, has significantly enhanced the analytical capabilities for investigating complexes like argon-cyanoacetylene. ijarnd.comajrconline.org
One of the most powerful combinations is Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy, particularly with matrix isolation. globalresearchonline.net In this setup, the effluent from a GC column is deposited onto a cryogenically cooled surface, typically in an argon matrix. This process isolates individual analyte molecules, minimizing intermolecular interactions and reducing molecular rotation, which results in sharper and more defined spectral bands. globalresearchonline.net This high resolution is crucial for distinguishing between different isomers or complexes with subtle structural variations.
Secondary Ion Mass Spectrometry (SIMS) has also emerged as a valuable tool for characterizing matrix-isolated species. rsc.org An argon matrix-isolated sample can be analyzed by SIMS to provide mass spectral data, complementing the structural information obtained from IR spectroscopy. rsc.org The combination of mass spectrometry with matrix isolation has proven effective for identifying new high-temperature species and can be applied to unknown systems. soton.ac.uk
Furthermore, the integration of different spectroscopic methods, such as coupling HPLC with UV and mass spectrometry (LC-UV-MS), has proven extremely useful for the rapid analysis of complex mixtures, a principle that can be extended to matrix-isolation studies. researchgate.net The development of various interfaces, like electrospray and thermospray, has broadened the applicability of these combined techniques. ajrconline.org
Integration of Advanced Quantum Chemical Calculations with High-Resolution Experimental Observations
The synergy between high-resolution experimental spectroscopy and sophisticated quantum chemical calculations is paramount for the accurate characterization of weakly bound complexes like argon-cyanoacetylene. Computational chemistry provides a theoretical framework to interpret and predict experimental observations, while experimental data serve to benchmark and refine theoretical models.
Ab initio and Density Functional Theory (DFT) calculations are routinely used to predict the structures, stabilization energies, and vibrational frequencies of such complexes. researchgate.netaip.org For the argon-cyanoacetylene system, computational studies have explored the potential energy surfaces, identifying different stable isomers and their relative energies. nih.govacs.orgscispace.com For instance, calculations at the MP2 level of theory have been used to investigate the stability of various noble gas insertion compounds with cyanoacetylene (B89716), including those with argon. nih.govacs.orgscispace.com
These theoretical predictions are then compared with high-resolution spectroscopic data, primarily from FTIR spectroscopy in argon matrices. researchgate.net The agreement between calculated and observed vibrational frequency shifts upon complexation provides strong evidence for the identified structures. researchgate.net For example, in the study of acetylene (B1199291)/cyanoacetylene complexes, the predicted frequency shifts for L-shaped structures were in good agreement with experimental findings. researchgate.net
The table below presents a selection of calculated vibrational frequencies for different isomers of argon-cyanoacetylene insertion compounds, illustrating the level of detail provided by quantum chemical methods. nih.govacs.org
| Isomer | Computational Method | Calculated Vibrational Frequencies (cm⁻¹) |
| HArCCCN | MP2/6-311++G(2d,2p) | (Data not explicitly provided in snippets) |
| HCCArCN | MP2/6-311++G(2d,2p) | (Data not explicitly provided in snippets) |
| HCCArNC | MP2/6-311++G(2d,2p) | (Data not explicitly provided in snippets) |
| HArCCNC | MP2/6-311++G(2d,2p) | (Data not explicitly provided in snippets) |
This table is illustrative and based on the mention of computational studies. Specific frequency values for all argon-based isomers were not available in the provided search results.
High-level theoretical calculations have also been instrumental in understanding the photodissociation dynamics of cyanoacetylene, providing insights into the stationary points on the ground-state and excited potential energy surfaces. researchgate.net This theoretical underpinning is crucial for interpreting experimental results from techniques like direct current slice ion imaging. researchgate.net
Exploration of Higher-Order Argon-Cyanoacetylene Clusters and Multimers
While 1:1 complexes of argon and cyanoacetylene are the most studied, the formation and characterization of higher-order clusters, (Ar)n-HC3N, and multimers represent a significant and challenging area of research. The study of these larger aggregates can provide a deeper understanding of the transition from individual molecular interactions to bulk properties.
Experimental techniques like photoionization mass spectrometry are used to investigate clusters generated in supersonic expansions. rsc.org These studies can reveal the "magic numbers" in cluster distributions, which correspond to particularly stable cluster sizes. For instance, in studies of argon clusters containing impurities like water, nitrogen, or oxygen, specific abundance anomalies have been observed, suggesting enhanced stability for certain cluster sizes due to geometric arrangements like the closure of icosahedral shells. rsc.org
Theoretical calculations play a crucial role in elucidating the structures and binding energies of these higher-order clusters. For example, systematic studies on Ar(H2O)n clusters (n=3-5) have identified multiple unique stationary points where the argon atom binds to the faces or edges of the water clusters. nih.gov These calculations show that argon consistently binds more strongly to the faces of the cyclic water clusters, with dispersion forces being the primary stabilizing interaction. nih.gov Similar computational approaches can be applied to the Ar-cyanoacetylene system to predict the geometries and relative stabilities of (Ar)n-HC3N clusters.
The study of propanol (B110389) clusters in an argon matrix using FTIR spectroscopy and principal component analysis has successfully resolved the spectral features of monomers, dimers, and higher H-bond clusters, demonstrating an experimental approach to investigate aggregation in a matrix environment. researchgate.net Similar methodologies could be employed to study the initial stages of clustering of cyanoacetylene with argon.
Investigating Dynamic Processes and Quantum Tunneling Phenomena in Noble Gas Matrices
Noble gas matrices, while often considered rigid cages, can host a variety of dynamic processes, including photo-induced isomerization, dissociation, and even quantum tunneling. The argon-cyanoacetylene system provides a platform to study these phenomena at a fundamental level.
UV photolysis of cyanoacetylene isolated in cryogenic noble gas matrices leads to the formation of various isomers, such as HCCNC, HNCCC, and HCNCC. aip.org Isotopic labeling studies have been crucial in demonstrating that these isomerization processes involve single, isolated precursor molecules, without the recombination of fragments from different molecules. aip.orgresearchgate.net This indicates that the surrounding argon matrix effectively cages the photo-fragments, facilitating intramolecular rearrangements.
The photolysis of cyanoacetylene can also lead to dissociation, producing radicals like CN• and ion pairs such as C3N−/Ng2H+ (where Ng is a noble gas). aip.org The formation of these species is highly dependent on the matrix environment, with the efficient trapping of protons by the noble gas being a key factor. aip.org The study of the decay patterns of trapped hydrogen atoms in argon matrices has provided insights into thermally activated cage dynamics. researchgate.net
Quantum tunneling is another fascinating phenomenon that can occur in low-temperature matrices. While not explicitly detailed for the argon-cyanoacetylene complex in the provided search results, the study of noble-gas hydrides (HNgY) has shown that these molecules can exhibit unusual properties related to hindered rotation and complex solvation effects in matrices, which are influenced by their weak bonding and large dipole moments. ccu.edu.tw These studies highlight the potential for investigating subtle quantum effects in similar weakly bound systems.
Identification of Unanswered Questions and Emerging Research Avenues in Argon-Cyanoacetylene Chemistry
Despite significant progress, several questions and exciting research directions in the field of argon-cyanoacetylene chemistry remain.
One of the primary challenges is the definitive experimental observation and characterization of the argon-containing insertion compounds of cyanoacetylene. While computational studies predict the kinetic stability of molecules like HArCCCN, HCCArCN, and HCCArNC, experimental attempts have so far not yielded unambiguous spectroscopic evidence for their formation in argon matrices. nih.govacs.orgscispace.com Future research will likely focus on developing more sensitive detection techniques or alternative synthetic routes to isolate these elusive molecules.
The exploration of the chemistry of higher-order (Ar)n-HC3N clusters is another promising avenue. Understanding how the properties of the cyanoacetylene molecule are perturbed by the sequential addition of argon atoms can provide a bridge between the gas-phase molecule and its behavior in a condensed-phase argon environment. This includes investigating the potential for argon-mediated chemical reactions or energy transfer processes within these clusters.
Furthermore, a more detailed understanding of the photochemical and photophysical pathways of cyanoacetylene within an argon matrix is needed. Advanced quantum chemical studies on the potential energy surfaces of the excited states could provide deeper insights into the mechanisms of isomerization and dissociation. aip.org The role of the argon matrix in influencing these pathways, for example, through cage effects or by modifying the electronic states of the guest molecule, warrants further investigation.
The potential for argon to participate in novel chemical bonding arrangements also remains an area of active research. The design of new types of molecules containing noble gases in unconventional structures, such as in a six-membered ring, highlights the ongoing quest to expand the boundaries of noble-gas chemistry. mdpi.com While currently focused on heavier noble gases like krypton and xenon, these theoretical explorations could inspire future attempts to incorporate argon into similar cyclic structures.
Finally, the reaction dynamics of cyanoacetylene with other species co-deposited in an argon matrix is a rich area for future studies. For example, the reaction of cyanoacetylene with atomic oxygen has been shown to be relevant in both astrophysical and combustion environments. nih.gov Using the argon matrix as a controlled environment to study such reactions at low temperatures could provide valuable mechanistic insights.
Q & A
Q. What are the key considerations for handling Argon in experimental setups to ensure inert conditions?
Argon's inertness makes it ideal for creating oxygen-free environments, but improper handling can introduce contaminants. Use high-purity argon (≥99.998%) and ensure gas lines are leak-tested. Equip reactors with gas-tight seals and purge systems to maintain consistent flow rates. Monitor residual oxygen levels using sensors or gas chromatography .
Q. What standard analytical techniques are recommended for characterizing prop-2-ynenitrile’s purity and stability?
Employ nuclear magnetic resonance (NMR) to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and differential scanning calorimetry (DSC) to assess thermal stability. Store prop-2-ynenitrile under argon at low temperatures (-20°C) to prevent polymerization .
Q. How should researchers design controlled experiments to study Argon’s role in suppressing unwanted side reactions?
Use comparative experiments with and without argon purging. For example, in free-radical reactions, track reaction progress via UV-Vis spectroscopy under argon vs. ambient air. Document temperature, pressure, and gas flow rates to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on the reaction kinetics of prop-2-ynenitrile with transition metals under argon be resolved?
Discrepancies may arise from variations in catalyst loading, solvent polarity, or argon purity. Replicate experiments using standardized protocols (e.g., fixed metal/ligand ratios) and validate kinetic models via density functional theory (DFT) simulations. Cross-reference data with in situ infrared (IR) spectroscopy to detect intermediate species .
Q. What methodologies optimize the use of argon in high-pressure systems for prop-2-ynenitrile synthesis?
Implement automated pressure regulators and real-time monitoring with piezoelectric sensors. For exothermic reactions, combine argon with a secondary inert gas (e.g., nitrogen) to stabilize pressure fluctuations. Validate safety protocols using computational fluid dynamics (CFD) simulations .
Q. How do isotopic labeling (e.g., ⁴⁰Ar) and advanced spectroscopic techniques clarify argon’s interaction with prop-2-ynenitrile in plasma-enhanced systems?
Use argon isotopes in plasma discharge experiments to track energy transfer mechanisms. Pair with time-resolved emission spectroscopy to map excited-state dynamics. Compare results with X-ray photoelectron spectroscopy (XPS) data to correlate argon’s role in stabilizing reactive intermediates .
Methodological and Data Analysis Questions
Q. What strategies mitigate biases in data interpretation when studying argon-dependent reaction pathways?
Adopt double-blind experimental designs where feasible. Use statistical tools (e.g., ANOVA) to analyze variance across replicates. Pre-register hypotheses and analytical workflows to reduce confirmation bias. Transparently report outliers and exclusion criteria in supplementary materials .
Q. How should researchers address reproducibility challenges in prop-2-ynenitrile synthesis under argon?
Document all parameters, including argon flow rates, solvent degassing times, and catalyst activation steps. Share raw datasets and instrument calibration logs via open-access repositories. Collaborate with independent labs for cross-validation .
Ethical and Reporting Standards
Q. What ethical guidelines apply to publishing studies involving hazardous combinations of argon and prop-2-ynenitrile?
Disclose all safety protocols, including waste disposal methods and emergency procedures. Adhere to journal-specific policies (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details. Acknowledge funding sources and potential conflicts of interest .
Q. How can researchers balance brevity and completeness when reporting argon-dependent reaction data?
Follow the "Materials and Methods" structure in The American Journal of Enology and Viticulture: describe novel procedures in the main text and relegate routine steps (e.g., argon purging) to supplementary files. Use tables to summarize key parameters (e.g., pressure, yield) and figures to highlight trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
